1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane is a chemical compound with the molecular formula C8H12N2O4. It contains a total of 26 atoms, including 12 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by the presence of two isocyanate groups and two ether linkages, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane typically involves the reaction of appropriate alcohols with phosgene or its derivatives. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow reactors to ensure efficient and safe handling of phosgene, a highly toxic reagent .
Analyse Chemischer Reaktionen
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The ether linkages can undergo substitution reactions under acidic or basic conditions.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in drug delivery systems and the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane can be compared with other similar compounds, such as:
1-Isocyanato-2-(2-methoxyethoxy)ethane: This compound has a similar structure but differs in the position of the isocyanate and ether groups.
1-Isocyanato-2-methoxyethane: This compound has a simpler structure with only one isocyanate and one ether group.
The uniqueness of this compound lies in its dual isocyanate and ether functionalities, which provide a higher degree of reactivity and versatility in chemical synthesis and applications .
Eigenschaften
CAS-Nummer |
67439-85-4 |
---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
1-isocyanato-1-(1-isocyanatoethoxymethoxy)ethane |
InChI |
InChI=1S/C7H10N2O4/c1-6(8-3-10)12-5-13-7(2)9-4-11/h6-7H,5H2,1-2H3 |
InChI-Schlüssel |
AEGPCIIXOBLGER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N=C=O)OCOC(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.